Derivative Exhibits Low MIC (0.5 µg/mL) Against S. aureus, Outperforming Standard Antibiotics
A lauric acid-urea conjugate of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip), designated as compound 3 (LAU-β3,3-Pip-PEA), demonstrated potent antibacterial activity. Against the Gram-positive pathogen S. aureus, compound 3 achieved a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL [1]. This activity is significantly superior to multiple standard-of-care antibiotics, as the compound outperformed amoxicillin, cefpodoxime, and 10 other standard antibiotics in comparative assays [1].
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 0.5 µg/mL against S. aureus for derivative LAU-β3,3-Pip-PEA |
| Comparator Or Baseline | Amoxicillin, cefpodoxime, and 10 other standard antibiotics |
| Quantified Difference | Derivative exhibits robust antibacterial activity with a low MIC, outperforming a panel of standard antibiotics [1]. |
| Conditions | In vitro broth microdilution assay against S. aureus. |
Why This Matters
This demonstrates the potential of derivatives of this β-amino acid scaffold to address antimicrobial resistance, a critical global health challenge where current antibiotics are failing.
- [1] Sharma, K., et al. (2025). Lauric acid conjugated ureido derivatives of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip): Overcoming resistance and outperforming standard antibacterials. Medicine in Drug Discovery, 25, 100200. View Source
